molecular formula C13H16ClNO B12956337 3-(4-Chlorophenyl)quinuclidin-3-ol

3-(4-Chlorophenyl)quinuclidin-3-ol

Katalognummer: B12956337
Molekulargewicht: 237.72 g/mol
InChI-Schlüssel: NUQMIXUUZJSLLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)quinuclidin-3-ol is a chemical compound with the molecular formula C13H16ClNO. It is a derivative of quinuclidin-3-ol, where a chlorine atom is substituted at the para position of the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)quinuclidin-3-ol typically involves the reaction of quinuclidin-3-ol with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)quinuclidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)quinuclidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: It is investigated for its potential use in developing new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)quinuclidin-3-ol involves its interaction with specific molecular targets, such as cholinergic receptors. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)quinuclidin-3-ol is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties, making it a valuable compound for specific research and therapeutic applications .

Eigenschaften

Molekularformel

C13H16ClNO

Molekulargewicht

237.72 g/mol

IUPAC-Name

3-(4-chlorophenyl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C13H16ClNO/c14-12-3-1-10(2-4-12)13(16)9-15-7-5-11(13)6-8-15/h1-4,11,16H,5-9H2

InChI-Schlüssel

NUQMIXUUZJSLLG-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1C(C2)(C3=CC=C(C=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.